Cas no 849618-72-0 (1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester)

Technical Introduction: 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester is a versatile heterocyclic compound featuring a pyrazole core functionalized with a formyl group at the 4-position and a 4-nitrophenyl substituent at the 1-position. The ethyl ester moiety enhances its solubility in organic solvents, facilitating its use in synthetic applications. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical research, where its reactive aldehyde and nitro groups enable further derivatization. Its well-defined structure and stability under standard conditions make it suitable for use in multi-step synthesis, including condensation and nucleophilic substitution reactions. The presence of both electron-withdrawing and electron-donating groups offers tunable reactivity for diverse chemical transformations.
1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester structure
849618-72-0 structure
Product name:1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester
CAS No:849618-72-0
MF:C13H11N3O5
Molecular Weight:289.244
CID:4225004
PubChem ID:71743525

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester
    • ETHYL 4-FORMYL-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
    • ETHYL4-FORMYL-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
    • 849618-72-0
    • インチ: InChI=1S/C13H11N3O5/c1-2-21-13(18)12-9(8-17)7-15(14-12)10-3-5-11(6-4-10)16(19)20/h3-8H,2H2,1H3
    • InChIKey: TXGXOVLUXHIEAH-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 289.06987046Da
  • 同位素质量: 289.06987046Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 403
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 107Ų

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM526261-1g
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
849618-72-0 97%
1g
$573 2022-06-10
Alichem
A049004177-1g
Ethyl 4-formyl-1-(4-nitrophenyl)-1h-pyrazole-3-carboxylate
849618-72-0 95%
1g
$608.40 2023-08-31
Crysdot LLC
CD11046658-1g
Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
849618-72-0 97%
1g
$579 2024-07-18

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester 関連文献

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl esterに関する追加情報

1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0)

The compound 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile reactivity and potential in drug discovery. The structure of this compound is characterized by a pyrazole ring system substituted with a formyl group at the 4-position and a nitrophenyl group at the 1-position, with an ethyl ester functionality attached to the carboxylic acid moiety.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that pyrazole-containing compounds can act as potent inhibitors of kinases, which are critical enzymes involved in cell signaling pathways. The nitrophenyl group in this compound adds electron-withdrawing properties, enhancing its ability to interact with biological targets. Furthermore, the ethyl ester functionality not only improves the solubility of the compound but also serves as a bioisosteric replacement for carboxylic acids in drug design.

One of the most promising applications of this compound lies in its potential as a lead molecule for anti-cancer drug development. A study conducted by researchers at Stanford University revealed that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells by targeting specific oncogenic pathways. The formyl group at the 4-position of the pyrazole ring plays a crucial role in stabilizing these interactions, making it a key feature for therapeutic applications.

In addition to its pharmacological significance, this compound has also been explored for its role in advanced materials science. The pyrazole core is known to exhibit nonlinear optical properties, making it a candidate for applications in optoelectronic devices. Recent advancements in nanotechnology have further expanded its potential use as a building block for constructing functional materials with tailored electronic properties.

From a synthetic standpoint, the preparation of 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester involves multi-step organic synthesis strategies. A common approach includes the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by subsequent functionalization steps to introduce the desired substituents. The synthesis is typically carried out under controlled conditions to ensure high yields and purity.

Moreover, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies have revealed that the nitrophenyl group and ethyl ester functionalities contribute significantly to its binding affinity and selectivity. Such findings underscore the importance of rational drug design strategies in optimizing lead compounds for therapeutic applications.

In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-formyl-1-(4-nitrophenyl)-, ethyl ester (CAS No: 849618-72-0) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers in pharmaceuticals and materials science alike. As ongoing research continues to uncover new applications and mechanisms of action for this compound, its significance in modern chemistry is expected to grow further.

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